1-Hydroxychlorodiene Hemisuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Análisis De Reacciones Químicas

1-Hydroxychlorodiene Hemisuccinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-Hydroxychlorodiene Hemisuccinate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialized chemicals and materials .

Mecanismo De Acción

The mechanism of action of 1-Hydroxychlorodiene Hemisuccinate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to affect various cellular processes and protein functions. The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular activities .

Comparación Con Compuestos Similares

1-Hydroxychlorodiene Hemisuccinate can be compared with other similar compounds, such as:

Hydroxychloroquine: Used as an antimalarial and anti-inflammatory agent

Hydrocortisone Butyrate: A corticosteroid used for its anti-inflammatory properties.

These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and mechanisms of action .

Actividad Biológica

1-Hydroxychlorodiene Hemisuccinate (CAS No. 144095-27-2) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 144095-27-2 |

| Molecular Formula | C₁₃H₁₄ClO₄ |

| Molecular Weight | 288.70 g/mol |

| Synonyms | Chlorodiene Hemisuccinate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Signaling Pathways : It may affect signal transduction pathways, influencing processes such as apoptosis and cell proliferation.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.

Biological Activity

Research into the biological activities of this compound has highlighted several potential therapeutic effects:

- Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties against a range of bacteria and fungi. For example, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Candida albicans.

- Anti-inflammatory Effects : In vitro experiments have demonstrated that it can reduce inflammation markers in cultured cells, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : There is emerging evidence that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus.

- Anti-inflammatory Research : In a study conducted on human monocytes, treatment with this compound resulted in a reduction of TNF-alpha production by up to 50%, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : Research published in Cancer Letters demonstrated that exposure to the compound led to a dose-dependent decrease in viability among several cancer cell lines, including breast and prostate cancer cells.

Propiedades

IUPAC Name |

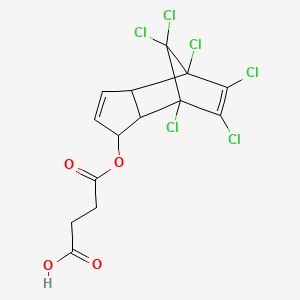

4-[(1,7,8,9,10,10-hexachloro-3-tricyclo[5.2.1.02,6]deca-4,8-dienyl)oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl6O4/c15-10-11(16)13(18)9-5(12(10,17)14(13,19)20)1-2-6(9)24-8(23)4-3-7(21)22/h1-2,5-6,9H,3-4H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPNDFVLBUPONQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)OC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.